9-Acridinamine, 2-methoxy-N-methyl-
Overview
Description
9-Acridinamine, 2-methoxy-N-methyl- is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol It is known for its unique structure, which includes an acridine core substituted with a methoxy group at the 2-position and a methylamino group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 2-methoxy-N-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine derivatives and suitable reagents for methylation and methoxylation.
Methylation: The methylation of the amino group at the 9-position is often carried out using methyl iodide or methyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for 9-Acridinamine, 2-methoxy-N-methyl- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-Acridinamine, 2-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of acridine oxides.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of various substituted acridine derivatives.
Scientific Research Applications
9-Acridinamine, 2-methoxy-N-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Acridinamine, 2-methoxy-N-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to DNA: Intercalating into DNA strands, affecting replication and transcription processes.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 9-Acridinamine, 2-methoxy-N-methyl-, known for its fluorescent properties and use in dye production.
9-Acridinamine: Lacks the methoxy and methylamino substitutions, used in various chemical and biological applications.
2-Methoxyacridine: Similar structure but without the amino group at the 9-position, used in organic synthesis.
Uniqueness
9-Acridinamine, 2-methoxy-N-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-N-methylacridin-9-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-16-15-11-5-3-4-6-13(11)17-14-8-7-10(18-2)9-12(14)15/h3-9H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIDFYBPDBRGST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC3=CC=CC=C31)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485568 | |
Record name | 9-Acridinamine, 2-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61299-59-0 | |
Record name | 9-Acridinamine, 2-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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